molecular formula C11H10ClN3O2 B2674088 3-chloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1234822-80-0

3-chloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2674088
CAS RN: 1234822-80-0
M. Wt: 251.67
InChI Key: PJXSPKKRJSAAHH-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .


Chemical Reactions Analysis

The design and synthesis of new energetic compounds have been of interest worldwide for many years. New heterocyclic energetic compounds play an important role, mainly because of their positive heat of formation, thermal stability, and increased oxygen balance over the respective carbocyclic analogs .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific 1,2,4-oxadiazole compound can vary widely depending on its specific structure and substituents .

Scientific Research Applications

Cancer Therapy

Research has indicated that benzamide derivatives, especially those containing 1,2,4-oxadiazole rings, exhibit promising activity as RET kinase inhibitors, which are crucial for cancer therapy. A study by Han et al. (2016) discovered 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors, suggesting that similar compounds could have potential applications in inhibiting cell proliferation driven by RET mutations in cancer cells (Han et al., 2016).

Antimicrobial and Antitubercular Activity

Oxadiazole derivatives have also been investigated for their antimicrobial and antitubercular activities. Nayak et al. (2016) synthesized and screened N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, finding significant antitubercular activity against Mycobacterium tuberculosis. This suggests that structurally similar compounds, like 3-chloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, may also exhibit antimicrobial properties (Nayak et al., 2016).

Material Science

In material science, aromatic polyamides containing oxadiazole units have been synthesized for their potential applications in creating thermally stable and fluorescent materials. Sava et al. (2003) reported on aromatic polyamides with pendent acetoxybenzamide groups, indicating that similar structures incorporating oxadiazole rings could lead to the development of new materials with desirable thermal and optical properties (Sava et al., 2003).

Photocatalytic Applications

Compounds related to oxadiazoles have been explored for their photocatalytic applications in environmental remediation. For instance, the photodecomposition of organic pollutants using titanium dioxide-supported catalysts demonstrates the potential utility of oxadiazole derivatives in enhancing photocatalytic degradation processes (Torimoto et al., 1996).

Safety and Hazards

The safety and hazards associated with a specific 1,2,4-oxadiazole compound would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions in the field of 1,2,4-oxadiazole research involve the design and synthesis of new compounds with improved properties and activities. This includes the development of new synthetic methods, the exploration of new biological activities, and the optimization of existing compounds .

properties

IUPAC Name

3-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXSPKKRJSAAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

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